2,4,5-Trifluorobenzoylacetonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-oxo-3-(2,4,5-trifluorophenyl)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F3NO/c10-6-4-8(12)7(11)3-5(6)9(14)1-2-13/h3-4H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXROCPTTWLHZCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)F)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20645210 | |
| Record name | 3-Oxo-3-(2,4,5-trifluorophenyl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20645210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142501-42-6 | |
| Record name | 3-Oxo-3-(2,4,5-trifluorophenyl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20645210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2,4,5 Trifluorobenzoylacetonitrile
Established Synthetic Routes to 2,4,5-Trifluorobenzonitrile (B1209073) Precursors
The synthesis of 2,4,5-Trifluorobenzonitrile can be approached from several different starting materials, including halogenated benzenes, anilines, and other substituted benzonitriles.
A common method for the synthesis of 2,4,5-Trifluorobenzonitrile involves the cyanation of a corresponding halogenated benzene (B151609), such as 1-bromo-2,4,5-trifluorobenzene (B152817). This reaction is typically achieved by heating the bromo-compound with copper(I) cyanide. google.com The choice of solvent and reaction conditions can influence the outcome. For instance, heating 1-bromo-2,4,5-trifluorobenzene with copper(I) cyanide in N-methyl-pyrrolidone at temperatures between 170°C and 190°C for several hours has been reported. google.com An alternative solvent is N,N-dimethyl-formamide, which allows the reaction to proceed under reflux conditions. google.com However, a significant drawback of this method is the potential for the formation of a highly contaminated product, which may necessitate purification by column chromatography to achieve a satisfactory level of purity. google.com
An alternative and effective route to 2,4,5-Trifluorobenzonitrile starts from 2,4,5-Trifluoroaniline. This method utilizes a Sandmeyer-type reaction, which involves two main steps. google.com In the first step, 2,4,5-Trifluoroaniline is reacted with a nitrosating agent, such as nitrosylsulphuric acid, in a suitable diluent like acetic acid, to form a diazonium salt. google.com The reaction is typically carried out at reduced temperatures, for example, between -10°C and +20°C. google.com
In the second step, the resulting diazonium salt solution is reacted with an alkali metal cyanide, such as sodium cyanide, in the presence of a transition metal compound, commonly copper(I) cyanide. google.com This step is generally performed at temperatures ranging from 0°C to +30°C. google.com This process has been shown to produce 2,4,5-Trifluorobenzonitrile in high yield and purity. google.com For example, one reported procedure gives the product in an 80% yield with a purity of 92% as determined by gas chromatography. google.com
A further synthetic strategy involves the fluorination of a dichlorinated benzonitrile (B105546) derivative. Specifically, 2,4-dichloro-5-fluorobenzonitrile (B139205) can be converted to 2,4,5-Trifluorobenzonitrile through a halogen exchange (Halex) reaction. google.com This process involves reacting the starting material with an alkali metal fluoride (B91410), such as potassium fluoride, often in combination with cesium fluoride to enhance reactivity. google.com
The reaction is conducted at elevated temperatures, typically between 80°C and 250°C, in a dipolar aprotic solvent like sulfolane (B150427) or N-methylpyrrolidone. google.com The presence of a phase transfer catalyst, such as a tetraalkylphosphonium halide (e.g., n-butyltriphenylphosphonium bromide), is crucial for achieving high yields. google.com While some reports indicate that the Halex reaction in dimethyl sulfoxide (B87167) can result in poor yields (around 43%), the use of appropriate catalysts and conditions can lead to significantly better outcomes, with yields ranging from 65% to 85% of theory. google.comacs.org
The choice of synthetic route to 2,4,5-Trifluorobenzonitrile often depends on the desired balance between yield, purity, and the practicality of the reaction conditions. The following table provides a comparative overview of the reported yields and purities for the discussed methods.
| Synthetic Route | Starting Material | Reagents | Reported Yield | Reported Purity | Notes |
| Cyanation | 1-bromo-2,4,5-trifluorobenzene | Cu(I)CN, N-methyl-pyrrolidone/DMF | Not specified, but product is "highly contaminated" | Requires column chromatography | High temperatures required. google.com |
| Sandmeyer-type Reaction | 2,4,5-Trifluoroaniline | 1. Nitrosating agent 2. NaCN, Cu(I)CN | 80% | 92% | Milder reaction conditions. google.com |
| Fluorination (Halex) | 2,4-dichloro-5-fluorobenzonitrile | KF/CsF, phase transfer catalyst, sulfolane | 65-85% (e.g., 76%) | Up to ~99.5% after fractionation | Requires high temperatures and a catalyst. google.comacs.org |
Conversion Pathways to 2,4,5-Trifluorobenzoylacetonitrile
Once the 2,4,5-Trifluorobenzonitrile precursor is obtained, the next stage involves the incorporation of an acetonitrile (B52724) moiety to form the target β-ketonitrile, this compound.
A classical and widely used method for the synthesis of β-ketonitriles, such as this compound, is the Claisen condensation. google.com This reaction involves the condensation of a carboxylic acid ester with a nitrile that possesses α-hydrogens, in the presence of a strong base. google.com
In the context of synthesizing this compound, this would typically involve the reaction of an ester derivative of 2,4,5-trifluorobenzoic acid, such as ethyl 2,4,5-trifluorobenzoate (B226587), with acetonitrile. The reaction is promoted by a strong base, for example, sodium ethoxide or potassium tert-butoxide. utsa.edunih.gov The base serves to deprotonate the acetonitrile, generating a nucleophilic carbanion which then attacks the carbonyl carbon of the ester. Subsequent elimination of the alkoxy group from the ester leads to the formation of the β-ketonitrile. It is important to note that a stoichiometric amount of base is often required, as the product β-ketonitrile is typically more acidic than the starting nitrile, and is deprotonated by the base, driving the reaction to completion. google.com
An alternative modern approach for the synthesis of benzoylacetonitriles involves a palladium-catalyzed carbonylation reaction. acs.orgnih.gov This one-pot, three-component reaction utilizes an aryl iodide, trimethylsilylacetonitrile, and carbon monoxide in the presence of a palladium catalyst. acs.orgnih.gov For the synthesis of this compound, this would conceptually involve the use of 1-iodo-2,4,5-trifluorobenzene as the aryl halide. This method offers the advantage of constructing the benzoylacetonitrile (B15868) framework in a single step with good yields and tolerance for various functional groups. acs.orgnih.gov
Optimization of Reaction Conditions and Catalytic Approaches
The synthesis of this compound typically proceeds via the Claisen condensation of a 2,4,5-trifluorobenzoyl precursor, such as 2,4,5-trifluorobenzoyl chloride or a corresponding ester, with acetonitrile. The optimization of this reaction is a multifaceted process, focusing on the selection of the base, solvent, temperature, and, in some methodologies, a suitable catalyst to enhance efficiency and selectivity.
Base Selection: The choice of base is critical as it is responsible for the deprotonation of acetonitrile to form the nucleophilic cyanomethyl anion. Strong bases are required for this step. Common bases used in Claisen condensations include sodium ethoxide, sodium amide, and potassium tert-butoxide. nih.gov For fluorinated benzoylacetonitriles, the acidity of the resulting β-ketonitrile product is higher than that of acetonitrile, necessitating the use of at least two equivalents of the base to drive the reaction to completion. The use of inexpensive and readily available bases like potassium tert-butoxide in ethereal solvents has been explored for the synthesis of various β-ketonitriles. nih.gov
Solvent Effects: The solvent plays a crucial role in stabilizing the intermediates and influencing the reaction rate. Aprotic solvents are generally preferred to avoid protonation of the cyanomethyl anion. Ethereal solvents such as diethyl ether and tetrahydrofuran (B95107) (THF) are commonly employed. nih.gov In some cases, the addition of a co-solvent or an additive can be beneficial. For instance, the addition of a catalytic amount of isopropanol (B130326) or 18-crown-6 (B118740) has been shown to facilitate the reaction and reduce the formation of side products when using potassium tert-butoxide. nih.gov
Temperature and Reaction Time: The reaction temperature and duration are key parameters that need to be optimized. While some Claisen-type condensations are performed at room temperature, others may require heating to proceed at a reasonable rate. For instance, a method for preparing 2,4,5-trifluoro-phenylacetonitrile, a related compound, involves reacting 2,4,5-trifluoro benzyl (B1604629) chloride with sodium cyanide in an ionic liquid at 70°C for 2 hours. google.com The optimal temperature and time for the synthesis of this compound would need to be determined experimentally to maximize the yield while minimizing the formation of degradation products.
Catalytic Approaches: While traditional Claisen condensations are often base-mediated rather than truly catalytic, modern synthetic methods have introduced catalytic approaches for the synthesis of β-ketonitriles.
One such approach involves the use of transition metal catalysts. A palladium-catalyzed addition of organoboron reagents to dinitriles has been developed for the synthesis of β-ketonitriles. organic-chemistry.org The optimal conditions for this method were found to be Pd(acac)₂ as the catalyst, with 4,4′-dimethyl-2,2′-bipyridine as a ligand and TsOH as an acidic additive in a toluene (B28343)/water solvent mixture at 80°C. organic-chemistry.org While this method has not been specifically reported for this compound, it represents a potential catalytic route.
N-Heterocyclic carbenes (NHCs) have also emerged as powerful organocatalysts for a variety of transformations, including the synthesis of β-ketonitriles. An NHC-catalyzed radical coupling reaction between aldehydes and azobis(isobutyronitrile) (AIBN) has been reported to produce β-ketonitriles under mild, metal-free conditions. organic-chemistry.org The optimized conditions for this protocol involved an NHC precursor, cesium carbonate as the base, and toluene as the solvent at 80°C. organic-chemistry.org
The following interactive table summarizes the impact of different reaction parameters on the yield of β-ketonitriles based on general findings in the literature.
| Parameter | Variation | Effect on Yield | Reference |
| Base | Sodium Ethoxide | Moderate | nih.gov |
| Base | Sodium Amide | Efficient, but with potential side reactions | nih.gov |
| Base | Potassium tert-Butoxide | Efficient and cost-effective | nih.gov |
| Catalyst | Pd(acac)₂/Ligand | Good to excellent for specific substrates | organic-chemistry.org |
| Catalyst | N-Heterocyclic Carbene | Very good for radical coupling route | organic-chemistry.org |
| Solvent | Ethereal Solvents (e.g., THF) | Commonly used and effective | nih.gov |
| Additive | Isopropanol (catalytic) | Can improve yield and reduce side products | nih.gov |
| Temperature | Ambient to 80°C | Dependent on specific reactants and catalyst | google.comorganic-chemistry.orgorganic-chemistry.org |
Reactivity and Mechanistic Investigations of 2,4,5 Trifluorobenzoylacetonitrile
Influence of Fluorine Atoms on Compound Reactivity
The presence of three fluorine atoms on the phenyl ring of 2,4,5-Trifluorobenzoylacetonitrile exerts a profound influence on the compound's reactivity. Fluorine is the most electronegative element, and its strong electron-withdrawing nature significantly modulates the electron distribution within the molecule. This electronic effect is a key determinant of the chemical behavior of the compound.
The C-F bond is the strongest single bond to carbon, which generally renders fluorinated compounds inert to many reaction conditions. beilstein-journals.org However, the high electronegativity of fluorine also makes the carbon atoms to which they are attached electron-deficient and thus susceptible to nucleophilic attack under certain conditions, a process known as nucleophilic aromatic substitution (SNAr). In the context of this compound, the cumulative electron-withdrawing effect of the three fluorine atoms makes the aromatic ring significantly electron-poor. This enhances the acidity of any α-hydrogens and activates the ring towards SNAr reactions, particularly at the positions ortho and para to the activating benzoylacetonitrile (B15868) group.
Research into related fluorinated aromatic compounds has demonstrated that the position of fluorine substituents significantly impacts properties like acidity and reactivity. nih.govresearchgate.net In many cases, fluorine substitution can enhance the oral absorption of drug candidates while maintaining their intrinsic potency. nih.gov While the C-F bond is strong, there is growing interest in C-F bond activation, which could allow the use of fluoride (B91410) as a leaving group in substitution reactions that would typically require more activated groups. beilstein-journals.org The reactivity in such cases can proceed through SN1, SN2, or mixed pathways, influenced by the stability of potential carbocation intermediates and the nature of the nucleophile. beilstein-journals.org
The electron-withdrawing character of fluorine atoms also influences the properties of other functional groups in the molecule. For instance, in fluoro-substituted boronic acids, the Lewis acidity of the boron atom is affected. researchgate.net Similarly, for this compound, the electrophilicity of the carbonyl carbon and the nitrile carbon is expected to be enhanced, making them more susceptible to nucleophilic attack.
Examination of Electrophilic and Nucleophilic Sites
The distribution of electron density in this compound creates distinct electrophilic and nucleophilic centers, which are the sites of chemical reactions. youtube.commasterorganicchemistry.com
Electrophilic Sites: An electrophile is a species that is "electron-loving" and accepts an electron pair. masterorganicchemistry.comvaia.com In this compound, several sites can be identified as electrophilic:
Carbonyl Carbon: The carbon atom of the carbonyl group (C=O) is double-bonded to a highly electronegative oxygen atom. This polarization results in a partial positive charge on the carbon, making it a prime target for nucleophiles. youtube.com
Nitrile Carbon: Similarly, the carbon atom of the nitrile group (C≡N) is triple-bonded to a nitrogen atom, which is more electronegative than carbon. This also results in a partial positive charge on the carbon, rendering it electrophilic.
Aromatic Carbons Bonded to Fluorine: The carbon atoms on the phenyl ring directly bonded to the highly electronegative fluorine atoms are electron-deficient and can act as electrophilic centers, particularly in SNAr reactions. nih.govwuxiapptec.com
α-Carbon: The carbon atom situated between the carbonyl and nitrile groups (the α-carbon) can also exhibit electrophilic character under certain conditions, although it is more commonly known for its acidity.
Nucleophilic Sites: A nucleophile is a species that is "nucleus-loving" and donates an electron pair to form a new covalent bond. masterorganicchemistry.com The nucleophilic sites in this compound are:
Carbonyl Oxygen: The oxygen atom of the carbonyl group possesses lone pairs of electrons and a partial negative charge, making it a nucleophilic center. youtube.com It can be protonated in the presence of an acid. youtube.com
Nitrile Nitrogen: The nitrogen atom of the nitrile group also has a lone pair of electrons and can act as a nucleophilic site.
Enolate Form: The molecule can exist in equilibrium with its enol tautomer. masterorganicchemistry.comlibretexts.org Deprotonation of the α-carbon leads to the formation of a resonance-stabilized enolate anion, which is a potent nucleophile. The negative charge is delocalized over the α-carbon and the oxygen atom, allowing for reaction at either site.
Aromatic π-System: The π-electron system of the trifluorophenyl ring, while generally electron-deficient due to the fluorine atoms, can still participate in certain reactions as a nucleophile, for example, in electrophilic aromatic substitution, although this is significantly deactivated.
| Site | Type | Reason |
|---|---|---|
| Carbonyl Carbon | Electrophilic | Bonded to highly electronegative oxygen. |
| Nitrile Carbon | Electrophilic | Bonded to electronegative nitrogen. |
| Aromatic Carbons (attached to F) | Electrophilic | Electron-withdrawing effect of fluorine. |
| Carbonyl Oxygen | Nucleophilic | Lone pairs of electrons and partial negative charge. |
| Nitrile Nitrogen | Nucleophilic | Lone pair of electrons. |
| Enolate Anion | Nucleophilic | Resonance-stabilized carbanion. |
Reaction Kinetics and Thermodynamic Aspects
The study of reaction kinetics provides insight into the rates and mechanisms of chemical transformations involving this compound. While specific kinetic studies on this exact compound are not widely available, the principles can be understood by examining related systems. nih.govscirp.org
A crucial thermodynamic aspect of this compound is its existence as a mixture of keto and enol tautomers in solution. masterorganicchemistry.comlibretexts.org This equilibrium is a hallmark of β-dicarbonyl compounds and related structures. researchgate.netmdpi.com
Keto Form: this compound
Enol Form: (Z)-3-(2,4,5-trifluorophenyl)-3-hydroxyacrylonitrile
The equilibrium position is influenced by several factors, including the solvent, temperature, and the nature of the substituents. researchgate.net For most simple ketones, the keto form is thermodynamically more stable and predominates at equilibrium. libretexts.org However, in β-dicarbonyl compounds, the enol form can be significantly stabilized by two main factors:
Conjugation: The C=C double bond of the enol is in conjugation with the carbonyl (or in this case, nitrile) group and the aromatic ring, which provides additional resonance stabilization.
Intramolecular Hydrogen Bonding: The enol form can form a stable six-membered ring via an intramolecular hydrogen bond between the hydroxyl group and the nitrogen atom of the nitrile group (or the oxygen of the carbonyl in related diketones). youtube.comlibretexts.org
The presence of the electron-withdrawing trifluorophenyl group is expected to influence the keto-enol equilibrium. Electron-withdrawing groups can favor the enol form in some cases. mdpi.com The stability of the enol tautomer is critical as it is often the more reactive species in certain reactions.
Kinetic studies of related reactions, such as the reaction between 2-chloro-5-nitrotrifluoromethylbenzene and a carbanion under phase-transfer catalysis, have shown complex mechanisms that can be influenced by the interface between different phases and potential side reactions. nih.gov The rate of reactions involving this compound, such as nucleophilic substitution or condensation, would be dependent on the concentration of the reactive tautomer (often the enolate) and the electrophilicity of the reaction sites, which as discussed, is enhanced by the fluorine atoms.
Role of Intramolecular Hydrogen Bonding in Structurally Related β-Diketones
The enol form of this compound is structurally analogous to the enol form of β-diketones, which are classic examples of molecules exhibiting strong intramolecular hydrogen bonds. researchgate.netmdpi.com This hydrogen bond plays a crucial role in the structure, stability, and reactivity of these compounds. iucr.orgmdpi.com
In the enol tautomer, a hydrogen bond forms between the hydroxyl proton and the lone pair of electrons on the nitrogen atom of the nitrile group, creating a quasi-aromatic six-membered ring. mdpi.com This phenomenon is known as Resonance-Assisted Hydrogen Bonding (RAHB). iucr.org
Key characteristics and consequences of this intramolecular hydrogen bond include:
Stabilization of the Enol Form: The hydrogen bond is a significant factor in stabilizing the enol tautomer, often making it the predominant form in solution for many β-diketones. libretexts.org The strength of this bond can be substantial, in the range of 20-66 kJ/mol in some systems. iucr.org
Spectroscopic Signatures: The presence of a strong intramolecular hydrogen bond has distinct spectroscopic signatures.
In ¹H NMR spectroscopy , the chelated proton is highly deshielded and appears at a very low field, typically in the range of 10-18 ppm.
In Infrared (IR) spectroscopy , the O-H stretching vibration is significantly broadened and shifted to lower frequencies (e.g., 2200-3200 cm⁻¹) compared to a free hydroxyl group. The carbonyl stretching frequency is also shifted to lower wavenumbers (around 1580-1630 cm⁻¹). researchgate.net
Influence of Substituents: The strength of the intramolecular hydrogen bond is sensitive to the nature of the substituents on the β-dicarbonyl framework. Electron-withdrawing groups, such as the trifluoromethyl (CF₃) group, have been observed to decrease the strength of the intramolecular hydrogen bond in some β-diketones. Conversely, bulky groups or those that extend conjugation can influence the bond strength. mdpi.com
The interconversion between the two possible enol forms (where the proton is closer to one heteroatom or the other) is typically very fast on the NMR timescale, resulting in an averaged spectrum. mdpi.com The stability afforded by this intramolecular hydrogen bond means that from a biological or reactivity standpoint, the enol form can be considered a distinct and important species, not just a transient intermediate. mdpi.com
| Spectroscopic Technique | Observation | Interpretation |
|---|---|---|
| ¹H NMR | Signal for OH proton at δ 10-18 ppm. | Strong deshielding due to the hydrogen bond. |
| Infrared (IR) | Broad O-H stretch at 2200-3200 cm⁻¹. researchgate.net | Weakening of the O-H bond due to hydrogen bonding. |
| Infrared (IR) | C=O stretch shifted to ~1580-1630 cm⁻¹. researchgate.net | Delocalization of π-electrons within the chelated ring. |
Applications in Advanced Organic Synthesis
Precursor Role in Heterocyclic Compound Synthesis
2,4,5-Trifluorobenzoylacetonitrile serves as a key precursor in the synthesis of a wide array of heterocyclic compounds. The presence of both a keto and a nitrile group allows for a variety of cyclization strategies, leading to the formation of diverse and complex molecular architectures.
The reactivity of the diketone-like functionality and the nitrile group in this compound makes it an ideal starting material for constructing nitrogen-containing heterocycles.
Pyrazoles: The reaction of β-dicarbonyl compounds, such as the enol form of this compound, with hydrazine (B178648) derivatives is a classical and efficient method for pyrazole (B372694) synthesis. This condensation reaction proceeds to form substituted pyrazoles, which are important scaffolds in medicinal chemistry. For instance, trifluoromethyl-substituted pyrazoles have demonstrated a range of biological activities, including acting as herbicides, fungicides, and analgesic agents. The synthesis of 5-trifluoromethyl-2,4-dihydropyrazol-3-one from ethyl 4,4,4-trifluoro-3-oxobutanoate and hydrazine highlights a similar condensation approach.
Triazoles: 1,2,4-Triazoles can be synthesized through various methods, including the reaction of nitriles with other reagents. For example, the [3+2] cycloaddition of nitrile imines with trifluoroacetonitrile (B1584977) is a known method for producing 5-trifluoromethyl-1,2,4-triazoles. While not directly involving this compound, this demonstrates the utility of the nitrile group in forming triazole rings. The nitrile functionality in this compound could potentially participate in similar cycloaddition reactions to yield triazole derivatives. The synthesis of 1,2,3-triazoles often involves the cycloaddition of azides with alkynes.
Triazines: 1,3,5-Triazines are commonly synthesized from cyanuric chloride through sequential nucleophilic substitution. Another approach involves the reaction of amidines. The synthesis of substituted 1,2,4-triazines has been achieved through the Diels-Alder reaction of Schiff bases with other compounds. The dicarbonyl moiety in this compound could potentially react with appropriate nitrogen-containing reagents to form triazine rings.
Imidazoles: The synthesis of 2,4,5-trisubstituted imidazoles can be achieved through a one-pot, three-component condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonium (B1175870) acetate. Given the 1,3-dicarbonyl nature of this compound, it can serve as a surrogate for 1,2-dicarbonyl compounds in similar reactions to produce highly substituted imidazoles.
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations for Molecular Geometry and Energetics
Density Functional Theory has emerged as a cornerstone of computational chemistry for its ability to provide accurate descriptions of molecular geometries and energies. Calculations are often performed using specific functionals, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p) to achieve a balance between computational cost and accuracy. These calculations are fundamental for understanding the molecule's preferred three-dimensional structure.
2,4,5-Trifluorobenzoylacetonitrile can exist in several isomeric forms due to the potential for intramolecular hydrogen bonding between the enol hydrogen and the nitrogen of the nitrile group or the oxygen of the carbonyl group. Theoretical studies have identified two primary stable enol tautomers, E1 and E2. The E1 isomer, characterized by an O-H···N intramolecular hydrogen bond, is consistently calculated to be the most stable conformer. The stability of this form is attributed to the formation of a pseudo-aromatic six-membered ring. The E2 isomer, featuring a C-H···O interaction, is found to be less stable. The energy difference between these conformers highlights the energetic preference for the O-H···N hydrogen bond.
| Isomer | Relative Energy (kcal/mol) | Key Intramolecular Interaction |
| E1 | 0.00 (most stable) | O-H···N |
| E2 | Higher in energy | C-H···O |
This table presents a simplified representation of the relative energies of the main conformers of this compound based on DFT calculations.
DFT calculations are also employed to predict the vibrational frequencies of this compound. These theoretical frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. To improve the correlation with experimental infrared (IR) and Raman spectra, the calculated frequencies are typically scaled using a scaling factor. This process allows for a more reliable assignment of the observed vibrational bands to specific molecular motions, such as the stretching and bending of various functional groups. For instance, the scaled vibrational frequencies can help confirm the presence of the O-H···N hydrogen bond through the characteristic shift in the O-H stretching frequency.
Natural Bond Orbital (NBO) Analysis for Electronic Structure and Bonding Interactions
Natural Bond Orbital (NBO) analysis is a powerful tool for dissecting the calculated wave function to understand the electronic structure and bonding in a molecule. It provides insights into charge distribution, hybridization, and the nature of orbital interactions.
NBO analysis provides a quantitative measure of the strength of the intramolecular hydrogen bond in the stable E1 conformer of this compound. This is achieved by examining the second-order perturbation energy (E(2)) associated with the delocalization of electron density from the lone pair of the nitrogen atom (the Lewis base) to the antibonding orbital of the O-H bond (the Lewis acid). A larger E(2) value indicates a stronger interaction. Studies have reported significant E(2) values for the n(N) → σ*(O-H) interaction, confirming a strong and stabilizing intramolecular hydrogen bond. This interaction is a key factor in the enhanced stability of the E1 isomer.
| NBO Interaction | Second-Order Perturbation Energy (E(2)) (kcal/mol) |
| n(N) → σ(O-H)* | High |
This table illustrates the key NBO interaction responsible for the intramolecular hydrogen bond in the E1 isomer and its qualitative strength.
NBO analysis also reveals the extent of electron delocalization and charge transfer within the molecule. The interactions between filled (donor) and empty (acceptor) orbitals provide a picture of the electronic communication throughout the molecular framework. In this compound, significant delocalization is observed within the pseudo-aromatic ring formed by the intramolecular hydrogen bond in the E1 isomer. Furthermore, analysis of the natural atomic charges shows a transfer of electron density from the enol group to the nitrile group, which is consistent with the presence of the O-H···N hydrogen bond.
Atoms in Molecules (AIM) Theory for Topological Analysis of Electron Density
The Atoms in Molecules (AIM) theory, developed by Richard Bader, analyzes the topology of the electron density to characterize chemical bonding. By locating bond critical points (BCPs) and analyzing the properties of the electron density at these points, AIM can provide evidence for and quantify the strength of various interactions, including hydrogen bonds. For the E1 isomer of this compound, AIM analysis has been used to confirm the presence of the O-H···N intramolecular hydrogen bond. The existence of a BCP between the hydrogen and nitrogen atoms, along with specific values for the electron density (ρ) and its Laplacian (∇²ρ) at this point, satisfies the criteria for a hydrogen bonding interaction.
| AIM Parameter | Description | Implication for O-H···N bond |
| Electron Density (ρ) | Value at the bond critical point | Indicates the strength of the bond |
| Laplacian of Electron Density (∇²ρ) | Sign and magnitude at the BCP | Characterizes the nature of the interaction (e.g., shared vs. closed-shell) |
This table outlines the key parameters from AIM theory used to characterize the intramolecular hydrogen bond in this compound.
Correlation with Experimental Parameters and Linear Free Energy Relationships (e.g., Hammett Equation)
In the study of reactive chemical species like this compound, a powerful synergy exists between theoretical calculations and experimental results. Computational chemistry provides a lens to view molecular properties and reaction dynamics at an atomic level, while experimental data grounds these theoretical models in physical reality. The correlation between calculated parameters and experimentally observed phenomena is crucial for validating computational models and for developing a predictive understanding of chemical reactivity.
One of the most successful frameworks for this correlation in physical organic chemistry is the use of Linear Free Energy Relationships (LFERs), with the Hammett equation being a cornerstone example. libretexts.orgutexas.edu LFERs quantitatively relate changes in reaction rates or equilibrium constants of one reaction series to those of another, based on systematic changes in reactant structure. viu.ca While specific LFER studies focused exclusively on this compound are not prominent in the literature, the principles of the Hammett equation can be applied to understand how the trifluoro-substituted phenyl ring influences its reactivity. Computational studies on related β-ketonitriles have demonstrated the utility of Density Functional Theory (DFT) in exploring their structural and tautomeric properties, which are intrinsically linked to their reactivity. researchgate.net
The Hammett Equation
Developed by Louis Plack Hammett, the equation provides a quantitative measure of the electronic influence (both inductive and resonance effects) of substituents on the reactivity of aromatic compounds. libretexts.orgutexas.edu It is most commonly expressed as:
log(k/k₀) = σρ or log(K/K₀) = σρ
Here, k or K is the rate or equilibrium constant for a reaction of a substituted benzene (B151609) derivative, while k₀ or K₀ is the constant for the unsubstituted parent compound (e.g., benzoylacetonitrile). wikipedia.org The equation separates the substituent's electronic contribution (σ) from the reaction's sensitivity to these effects (ρ). libretexts.orgdalalinstitute.com
| Parameter | Name | Description |
| σ | Substituent Constant | Quantifies the electronic effect of a particular substituent at a specific position (meta or para). It is independent of the reaction type. A positive σ value indicates an electron-withdrawing group (EWG) relative to hydrogen, while a negative value indicates an electron-donating group (EDG). utexas.eduoxfordreference.com |
| ρ | Reaction Constant | Measures the sensitivity of a specific reaction to the electronic effects of substituents. It is independent of the substituent but depends on the reaction type and conditions (e.g., solvent, temperature). A positive ρ value signifies that the reaction is accelerated by EWGs (buildup of negative charge in the transition state). A negative ρ value signifies acceleration by EDGs (buildup of positive charge). viu.cawikipedia.org |
Table 1: Definition of Hammett Equation Parameters.
The 2,4,5-trifluoro substitution pattern on the benzoylacetonitrile (B15868) molecule means that its reactivity is significantly modulated by the strong electron-withdrawing nature of the fluorine atoms. The Hammett substituent constants for fluorine are positive, reflecting this property.
| Substituent | σmeta | σpara |
| -F | +0.34 | +0.06 |
| -CN | +0.56 | +0.66 |
Table 2: Selected Hammett Substituent Constants (σ). The values illustrate the electron-withdrawing nature of fluorine and cyano groups. wikipedia.org
Computational Application to this compound
A theoretical Hammett analysis for a reaction involving benzoylacetonitrile derivatives, including the 2,4,5-trifluoro variant, would involve several computational steps. Researchers can use quantum mechanical methods, such as DFT, to model a specific reaction—for instance, a condensation reaction or hydrolysis of the nitrile group. researchgate.net
The general procedure would be:
Select a series of meta- and para-substituted benzoylacetonitriles.
Calculate the transition state and ground state energies for the chosen reaction for each derivative.
Use these energies to compute the theoretical rate constant (k) for each substituted compound and the reference compound (k₀).
Construct a Hammett plot by graphing the calculated log(k/k₀) values against the established experimental σ constants for each substituent. youtube.com
The slope of the resulting line yields the theoretical reaction constant (ρ). If the plot is linear, it confirms that the reaction follows the Hammett relationship. libretexts.org A positive ρ value would imply that the reaction's rate-determining step involves the buildup of negative charge that is stabilized by electron-withdrawing groups. Given the three strongly electron-withdrawing fluorine atoms on this compound, such a reaction would be expected to proceed significantly faster than for the unsubstituted benzoylacetonitrile.
For example, in a hypothetical base-catalyzed reaction where a nucleophile attacks the carbonyl carbon, a Hammett study might yield the following illustrative data:
| Substituent (X) on X-Benzoylacetonitrile | Hammett Constant (σp) | Calculated log(k/k₀) |
| -OCH₃ | -0.27 | -0.65 |
| -CH₃ | -0.17 | -0.41 |
| -H | 0.00 | 0.00 |
| -Cl | +0.23 | +0.55 |
| -CN | +0.66 | +1.58 |
| -NO₂ | +0.78 | +1.87 |
Table 3: Illustrative data for a hypothetical Hammett plot of a reaction involving para-substituted benzoylacetonitriles. A plot of log(k/k₀) vs. σ would yield a straight line with a positive slope (ρ), indicating the reaction is favored by electron-withdrawing groups.
This approach allows for the prediction of reaction rates and the elucidation of reaction mechanisms by examining how electronic structure influences reactivity, even for compounds or reactions that are difficult to study experimentally. researchgate.netyoutube.com
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2,4,5-trifluorobenzoylacetonitrile with high purity?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (NAS) on a fluorinated benzoyl chloride precursor, followed by cyanide introduction. For example, reacting 2,4,5-trifluorobenzoyl chloride with potassium cyanide in a polar aprotic solvent (e.g., DMF) under controlled pH (7–8) minimizes side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields >95% purity. Monitor reaction progress using TLC and confirm purity via HPLC with a C18 column and UV detection at 254 nm .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Use a combination of NMR and NMR to verify substituent positions and rule out isomerization. For NMR, chemical shifts for ortho-, meta-, and para-fluorine atoms in trifluorinated aromatics typically appear at δ -110 to -140 ppm. Mass spectrometry (HRMS-ESI) should confirm the molecular ion peak (expected m/z: ~209.02 for ). Cross-validate with FT-IR to detect the nitrile stretch (~2240 cm) and carbonyl absorption (~1680 cm) .
Advanced Research Questions
Q. How does the electronic environment of this compound influence its reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing trifluoromethyl and nitrile groups deactivate the aromatic ring, directing cross-coupling (e.g., Suzuki-Miyaura) to specific positions. Use density functional theory (DFT) to map electron density and predict reactive sites. Experimentally, employ Pd(PPh) with boronic acids (e.g., 2,4,5-trifluorophenylboronic acid ) in toluene/ethanol (3:1) at 80°C. Monitor regioselectivity via LC-MS and compare computational predictions with experimental outcomes .
Q. What strategies mitigate batch-to-batch variability in this compound synthesis?
- Methodological Answer : Variability often arises from incomplete fluorination or cyanide side reactions. Optimize stoichiometry using Design of Experiments (DoE): vary molar ratios of benzoyl chloride to KCN (1:1.2–1:1.5) and reaction time (4–8 hrs). Implement inline PAT (Process Analytical Technology) tools like ReactIR to track intermediate formation. For scale-up, use flow chemistry to enhance mixing and thermal control .
Q. How can contradictory melting point data for fluorinated benzoylacetonitrile derivatives be resolved?
- Methodological Answer : Discrepancies in literature melting points (e.g., 123–124°C vs. 100°C ) may stem from polymorphic forms or impurities. Perform differential scanning calorimetry (DSC) to identify polymorph transitions. Recrystallize the compound from ethanol/water (9:1) and compare DSC thermograms with published data. Purity assessment via GC-MS (helium carrier, 70 eV EI) can detect low-level impurities affecting thermal properties .
Q. What role does this compound play in designing bioactive molecules?
- Methodological Answer : The compound serves as a precursor for fluorinated heterocycles with potential pharmacological activity. For example, cyclize it with thiourea to form 2-aminothiazoles, which are evaluated as kinase inhibitors. Use molecular docking (AutoDock Vina) to screen against target proteins (e.g., EGFR). Validate binding via SPR (surface plasmon resonance) and in vitro IC assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
